molecular formula C12H7N3S B3060779 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 83253-35-4

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B3060779
CAS No.: 83253-35-4
M. Wt: 225.27 g/mol
InChI Key: RHVWNUWUBFINSN-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a phenyl group at position 6 and a nitrile group at position 5 (Fig. 1). Derivatives of imidazo[2,1-b]thiazoles have demonstrated diverse biological activities, including cytotoxicity against cancer cell lines , antibacterial properties , and antiradical activity . The phenyl and nitrile substituents enhance electron-withdrawing properties, influencing both reactivity and binding interactions with biological targets such as VEGFR2 .

Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVWNUWUBFINSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40318575
Record name 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83253-35-4
Record name 6-Phenylimidazo[2,1-b]thiazole-5-carbonitrile
Source CAS Common Chemistry
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Record name NSC 332732
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Record name NSC332732
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Record name 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization with a suitable nitrile source . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis of these compounds revealed that modifications to the imidazo[2,1-b][1,3]thiazole scaffold can significantly influence their biological activity. For instance, specific substitutions on the phenyl ring and variations in the side chains were found to enhance cytotoxic effects and selectivity towards cancer cells .

Pancreatic Cancer Treatment

Recent research has explored the potential of 6-phenylimidazo[2,1-b][1,3]thiazole derivatives in treating pancreatic ductal adenocarcinoma (PDAC). A series of 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives were synthesized and tested for antiproliferative activity against PDAC cell lines such as SUIT-2 and Capan-1. Some derivatives showed IC50 values ranging from 5.11 to 10.8 µM and effectively inhibited cell migration in wound-healing assays . This suggests that these compounds could serve as a foundation for developing new therapies targeting pancreatic cancer.

Broad Spectrum Activity

The imidazo[2,1-b][1,3]thiazole scaffold has been associated with various biological activities beyond anticancer effects. Research indicates that compounds within this class can exhibit antimicrobial properties and influence cardiovascular functions by modulating ion channels . Such versatility makes them attractive candidates for further pharmacological exploration.

Case Studies

Study Target Disease Compound IC50 Value Notes
Study 1Acute Myeloid LeukemiaDerivative of 6-Phenylimidazo[2,1-b][1,3]thiazole0.002 μM (MV4-11)Selective inhibition of FLT3
Study 2Pancreatic Ductal Adenocarcinoma3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-Indole Derivatives5.11 - 10.8 µMInhibited migration in scratch assays

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Chlorophenyl Substitution (Compound 5l) : The introduction of a 4-chlorophenyl group at position 6 significantly enhances cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to the parent phenyl derivative (IC50 > 20 μM) . This is attributed to improved hydrophobic interactions and electron-withdrawing effects, enhancing target binding.

Methyl vs. Phenyl : The methyl-substituted analog (CID 333031) lacks aromatic bulk, likely reducing affinity for kinases like VEGFR3. However, its smaller size may improve solubility .

No biological data is available for these derivatives, highlighting a research gap .

Physicochemical Properties

  • Molecular Geometry : X-ray crystallography of a spirocyclic analog () reveals planar imidazo[2,1-b]thiazole cores, facilitating π-π stacking with aromatic residues in kinase binding pockets .

Antiradical Activity

While 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine derivatives exhibit moderate DPPH radical scavenging (IC50 = 5–50 μM) , similar data for 6-phenylimidazo[2,1-b]thiazole-5-carbonitrile analogs is lacking.

Biological Activity

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₇N₃S
  • CAS Number : 222187-13-5

This compound features a fused imidazo-thiazole ring system which contributes to its biological activity.

Research has shown that 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives exhibit potent activity against specific cancer cell lines through various mechanisms:

  • FLT3 Inhibition : The compound has been identified as a potent inhibitor of FLT3 kinase, which is crucial in the proliferation of acute myeloid leukemia (AML) cells. It demonstrated an IC50 value of 0.002 µM against the MV4-11 AML cell line, indicating strong anti-cancer properties .
  • Carbonic Anhydrase Inhibition : Studies have shown that derivatives can selectively inhibit carbonic anhydrase (CA) isoforms, particularly hCA II. The inhibition constants for these compounds ranged from 57.7 to 98.2 µM .

Efficacy in Cell Lines

The biological activity of this compound has been evaluated across various cancer cell lines. Key findings include:

Cell Line IC50 (µM) Activity
MV4-11 (AML)0.002Potent inhibition
HeLa (Cervical)>100Weak or no activity
SUIT-2 (Pancreatic)5.11 - 10.8Moderate activity
Capan-1 (Pancreatic)Not specifiedSignificant inhibition in migration

These results indicate that while the compound is highly effective against AML cells, it shows limited efficacy against cervical cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in cancer treatment:

  • Acute Myeloid Leukemia (AML) : A study reported that derivatives of 6-Phenylimidazo[2,1-b][1,3]thiazole showed potent anti-viability effects on FLT3-dependent AML cell lines with a clear structure-activity relationship observed .
  • Pancreatic Cancer : Another investigation revealed that specific derivatives exhibited significant antiproliferative effects against pancreatic cancer cell lines SUIT-2 and Capan-1. The compounds inhibited migration rates effectively in wound-healing assays .
  • Carbonic Anhydrase Inhibition : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their inhibitory effects on carbonic anhydrases relevant to tumor biology . The selective inhibition of hCA II may provide insights into novel therapeutic strategies.

Q & A

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
Temperature100–110°C↑ Yield, ↓ Byproducts
SolventDMF↑ Solubility
Catalyst (Pd/C)5 mol%Balanced efficiency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Reactant of Route 2
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6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile

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